molecular formula C19H21F2N3O2 B5215887 N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5215887
M. Wt: 361.4 g/mol
InChI Key: MADMBFKEBYFTKG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a chemical compound of interest in various fields of chemistry and pharmacology. While specific studies directly addressing this compound were not found, research on similar compounds provides valuable insights into its potential characteristics and applications.

Synthesis Analysis

Compounds similar to N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide are synthesized through various chemical reactions involving key steps such as cyclocondensation, chloroacetylation, and aminolysis. These procedures typically result in compounds characterized by specific structural features and significant biological activities, indicating potential pathways for synthesizing the compound (Zhang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals complex interactions and configurations. For instance, crystallographic studies can reveal the monoclinic system, space groups, and various dimensions that characterize these compounds’ crystalline form, providing insights into their molecular structure (Zhang et al., 2007).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-26-18-5-3-2-4-17(18)24-10-8-23(9-11-24)13-19(25)22-16-7-6-14(20)12-15(16)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADMBFKEBYFTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

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